molecular formula C11H14N2O2 B13283724 4-(4-Methylpyridin-3-yl)pyrrolidine-3-carboxylic acid

4-(4-Methylpyridin-3-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13283724
M. Wt: 206.24 g/mol
InChI Key: SGHJRILWMDSZQH-UHFFFAOYSA-N
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Description

4-(4-Methylpyridin-3-yl)pyrrolidine-3-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, combining a pyrrolidine ring with a 4-methylpyridine moiety. The saturated pyrrolidine ring is a privileged structure in drug design, contributing to stereochemical complexity and a three-dimensional profile that enhances the exploration of pharmacophore space and can improve solubility and other ADME properties . The 4-methylpyridine group is an electron-deficient aromatic system capable of facilitating key interactions with biological targets, such as π-π stacking and hydrogen bonding . This molecular architecture makes it a valuable intermediate for constructing novel compounds. Researchers can utilize this chemical as a key building block in the synthesis of molecules for various therapeutic areas. Its structural features are commonly found in investigational agents for metabolic diseases (e.g., antidiabetics ), central nervous system disorders , and anticancer applications . The presence of both the pyrrolidine and pyridine rings, along with the carboxylic acid functional group, provides multiple sites for synthetic modification, allowing for extensive structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-(4-methylpyridin-3-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c1-7-2-3-12-4-8(7)9-5-13-6-10(9)11(14)15/h2-4,9-10,13H,5-6H2,1H3,(H,14,15)

InChI Key

SGHJRILWMDSZQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2CNCC2C(=O)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cyclization Route

One prevalent method involves the reaction of 2-chloro-4-methylpyridin-3-amine with reagents that facilitate pyrrolidine ring formation via palladium-catalyzed carbon-nitrogen bond formation. This approach employs palladium(0) catalysts such as tetrakis(triphenylphosphine) palladium(0) to promote intramolecular cyclization under mild conditions, which improves selectivity and yield.

  • Reaction Conditions:

    • Solvent: 1,2-Dimethoxyethane (DME) or tetrahydrofuran (THF)
    • Base: Potassium carbonate (K2CO3)
    • Temperature: Room temperature to moderate heating
    • Catalyst: Pd(0) complex (e.g., tetrakis(triphenylphosphine) palladium(0))
    • Reaction Time: Several hours (typically 3-18 h)
  • Purification:

    • Workup includes aqueous washes (e.g., saturated NH4I, NaHCO3, and brine)
    • Drying over sodium sulfate (Na2SO4)
    • Concentration under reduced pressure
    • Chromatographic purification on silica gel using heptane/ethyl acetate mixtures

This method yields the target compound as a solid after recrystallization or drying under vacuum, with yields reported around 58-76% depending on the specific substrate and conditions.

Enantioselective Hydrogenation Approach

For chiral purity, enantioselective hydrogenation of suitable pyrrolidine precursors bearing halogenated aryl groups has been developed. This method allows the preparation of enantiomerically enriched 4-(4-methylpyridin-3-yl)pyrrolidine-3-carboxylic acid derivatives.

  • Key Features:
    • Use of chiral catalysts under moderate hydrogen pressure
    • Mild reaction conditions preserving stereochemistry
    • High enantiomeric excess and yield

This approach is valuable for pharmaceutical applications requiring stereospecific compounds.

Data Table: Summary of Preparation Methods

Method Key Reagents & Catalysts Solvent(s) Conditions Yield (%) Notes
Palladium-Catalyzed Cyclization 2-chloro-4-methylpyridin-3-amine, Pd(0) catalyst (e.g., Pd(PPh3)4), K2CO3 1,2-Dimethoxyethane (DME), THF Room temp to moderate heat, 3-18 h 58-76 Requires chromatographic purification; mild conditions
Enantioselective Hydrogenation Chiral hydrogenation catalyst, H2 gas THF or similar Moderate pressure, mild temp High (>70) Produces enantiomerically enriched product
Decarboxylative Michael Addition (Related) Pyridylacetic acid, coumarin-3-carboxylic acid, Brønsted base catalyst Polar solvents Room temperature Good to very good Indirect method; useful for heterocyclic scaffolds

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpyridin-3-yl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Methylpyridin-3-yl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methylpyridin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and pyridine moiety contribute to its binding affinity and selectivity towards certain proteins and enzymes. These interactions can modulate biological processes and lead to various physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Pyrrolidine 4-Position

The 4-position substituent significantly influences the compound’s electronic, steric, and biological properties. Key analogs include:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Data/Notes Reference
4-(4-Methoxyphenyl) derivative 4-Methoxyphenyl C21H25N3O4 384 99% purity, APCI-MS m/z 384
Boc-(±)-trans-4-(3-Methylphenyl) derivative 3-Methylphenyl C17H23NO4 305.37 CAS 1255933-98-2; commercial
4-(4-Bromophenyl) derivative 4-Bromophenyl C11H11BrNO2 284.12 CAS 1047654-48-7
4-Phenyl derivative Phenyl C11H13NO2 191.23 CAS 1343830-03-4
4-(3,5-Dimethoxyphenyl) derivative 3,5-Dimethoxyphenyl C13H17NO4 251.28 Hydrochloride salt available
Target Compound 4-Methylpyridin-3-yl C11H14N2O2 ~206.24* Estimated based on analogs -

*Estimated molecular weight derived from analogs like (3S,4S)-4-methyl-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid (C11H14N2O2; MW 206.24) .

Key Observations :

  • Solubility : Pyridine-containing derivatives may exhibit improved aqueous solubility due to the heteroaromatic ring’s polarity, contrasting with hydrophobic substituents like bromophenyl or methylphenyl .

Functional Group Modifications

Ureido and Carbamate Derivatives
  • However, this increases molecular weight (384 g/mol) and may reduce metabolic stability .
  • Boc-Protected Analogs : Boc-(trans)-4-(3-bromo-phenyl)pyrrolidine-3-carboxylic acid (CAS 1047654-48-7) demonstrates the utility of carbamate protecting groups in synthetic intermediates, improving stability during synthesis .

Biological Activity

4-(4-Methylpyridin-3-yl)pyrrolidine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article summarizes its biological activity, focusing on antimicrobial, anticancer, and neurological effects, supported by data tables and relevant case studies.

Chemical Structure

The compound features a pyrrolidine core substituted with a 4-methylpyridine group and a carboxylic acid functional group. The structural formula can be represented as follows:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 4-(4-Methylpyridin-3-yl)pyrrolidine-3-carboxylic acid against various pathogens.

Table 1: Antimicrobial Activity Against Key Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus64 µg/mL
Escherichia coli32 µg/mL
Acinetobacter baumannii128 µg/mL
Candida auris64 µg/mL

The compound exhibited structure-dependent antimicrobial activity, particularly effective against methicillin-resistant strains of Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in vitro.

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15 µM
MCF-7 (Breast Cancer)20 µM
HeLa (Cervical Cancer)25 µM

The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation. The compound's ability to modulate key signaling pathways involved in cancer progression has been noted as a potential therapeutic target.

Neurological Effects

Emerging research indicates that 4-(4-Methylpyridin-3-yl)pyrrolidine-3-carboxylic acid may also have neurological implications, particularly concerning anticonvulsant and antinociceptive activities.

Table 3: Neurological Activity Findings

TestResultReference
Anticonvulsant ActivityEffective in MES test
Antinociceptive ActivitySignificant pain reduction

The compound demonstrated a favorable profile in animal models for both anticonvulsant and pain relief activities, suggesting its potential utility in treating neurological disorders.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Antimicrobial Efficacy : A study evaluated the effectiveness of the compound against clinical isolates of MRSA, demonstrating a significant reduction in bacterial load in treated subjects compared to controls.
  • Cancer Treatment : In vitro studies on A549 cells showed that treatment with the compound led to increased apoptosis rates, highlighting its potential as an adjunct therapy in lung cancer treatment.
  • Neurological Applications : Animal models treated with the compound exhibited reduced seizure frequency and severity, indicating its promise as an anticonvulsant agent.

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